molecular formula C9H8BrFO3 B1429156 Methyl 4-bromo-2-fluoro-6-methoxybenzoate CAS No. 1427415-25-5

Methyl 4-bromo-2-fluoro-6-methoxybenzoate

Cat. No. B1429156
M. Wt: 263.06 g/mol
InChI Key: HYJFLZRBRFDQBT-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-fluoro-6-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrFO3 . It has a molecular weight of 263.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO3/c1-13-7-4-5 (10)3-6 (11)8 (7)9 (12)14-2/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-fluoro-6-methoxybenzoate” is a solid or semi-solid or liquid at room temperature . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene through a process that includes bromination, hydrolysis, cyanidation, methoxylation, and esterification. This process results in a product with about 47% yield and 99.8% purity (by GC) (Chen Bing-he, 2008).
  • The chemical is used in the synthesis of various brominated compounds, including pentabromonitrobenzene, pentabromobenzoic acid, and methyl 2,3,5,6-tetrabromo-4-methoxybenzoate, among others. These compounds are synthesized via bromodemercuration of corresponding permercurated arenes (Deacon & Farquharson, 1976).

Environmental and Biological Studies

  • In environmental microbiology, fluorinated compounds like 6-Fluoro-3-methylphenol, synthesized from related chemicals, are used to trace the metabolic pathways of m-cresol in a methanogenic consortium. These studies help in understanding the degradation pathways and transformation of compounds in anaerobic conditions (Londry & Fedorak, 1993).
  • Bromophenol derivatives, which can be synthesized from compounds related to Methyl 4-bromo-2-fluoro-6-methoxybenzoate, have been isolated from the red alga Rhodomela confervoides. These compounds were studied for their structure and activity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with it, and precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJFLZRBRFDQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738192
Record name Methyl 4-bromo-2-fluoro-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-fluoro-6-methoxybenzoate

CAS RN

1427415-25-5
Record name Methyl 4-bromo-2-fluoro-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-fluoro-6-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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